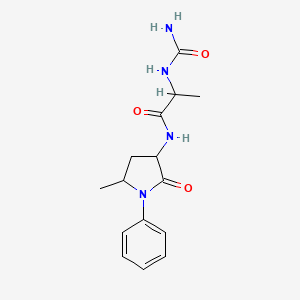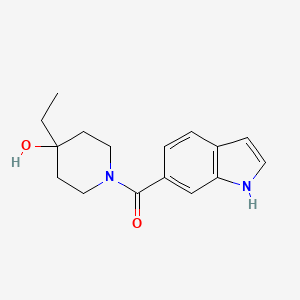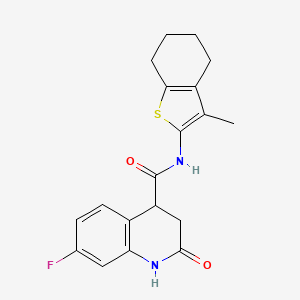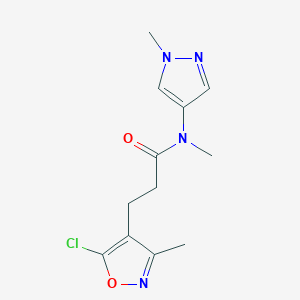
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carbamoylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Addition of the Carbamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Interference with cellular pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(carbamoylamino)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-8-12(18-13(20)10(2)17-15(16)22)14(21)19(9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,18,20)(H3,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBTFSCJAXTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethoxy-1-[2-(3-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B7185618.png)
![6-methoxy-N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7185630.png)
![5-(furan-2-yl)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185636.png)

![N-methyl-N-[2-(1-methylpiperidin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7185656.png)
![2-methyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7185664.png)
![N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7185671.png)
![1-tert-butyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7185684.png)
![5-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185691.png)
![1-phenyl-6-(pyridin-2-ylmethylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7185696.png)
![Ethyl 1-[3-(4-chlorophenoxy)propanoyl]-4-hydroxypiperidine-4-carboxylate](/img/structure/B7185702.png)


![3-bromo-N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-5-fluorobenzamide](/img/structure/B7185720.png)
